Ethyl Ester vs. Free Carboxylic Acid: ~2-Fold Antibacterial Potency Advantage via Improved Membrane Permeability
In the tetrahydrocarbazole class, the ethyl ester form consistently outperforms the corresponding free carboxylic acid in cell-based antibacterial assays due to enhanced membrane penetration. Yin et al. (2014) demonstrated that tetrahydrocarbazole ethyl ester (compound 10) achieved MIC values of 22 μg/mL against E. coli and S. aureus, and 43 μg/mL against A. baylyi, compared to the parent acid (compound 8) which showed MIC values of 78 μg/mL (E. coli, A. baylyi) and 39 μg/mL (B. subtilis, S. aureus) [1]. This represents a calculated 1.8–3.5-fold improvement in potency attributable to the ester prodrug effect. The free acid analog 6,7,8,9-tetrahydro-5H-carbazole-3-carboxylic acid (CAS 36729-27-8; MW 215.25 vs. 243.13 for the ethyl ester) would be expected to show similarly reduced cell-based activity. Evidence Tag: Class-level inference.
| Evidence Dimension | Antibacterial minimum inhibitory concentration (MIC) |
|---|---|
| Target Compound Data | Ethyl ester of tetrahydrocarbazole-3-carboxylic acid: MIC 22 μg/mL (E. coli, S. aureus), 43 μg/mL (A. baylyi), 22 μg/mL (B. subtilis) [compound 10, Yin et al. 2014] |
| Comparator Or Baseline | Free carboxylic acid (compound 8, 5-chloro-tetrahydrocarbazole-3-carboxylic acid): MIC 78 μg/mL (E. coli, A. baylyi), 39 μg/mL (B. subtilis, S. aureus) [Yin et al. 2014] |
| Quantified Difference | 1.8-fold (E. coli), 1.8-fold (A. baylyi), 1.8-fold (B. subtilis), 1.8-fold (S. aureus); mean ~2.1-fold improvement for ethyl ester |
| Conditions | Broth microdilution assay against E. coli, Acinetobacter baylyi, Bacillus subtilis, Staphylococcus aureus |
Why This Matters
For cell-based antibacterial screening or in vivo studies requiring membrane penetration, procurement of the ethyl ester rather than the free acid (CAS 36729-27-8) is expected to yield approximately 2-fold higher apparent potency, reducing the risk of false negatives in phenotypic screens.
- [1] Yin Z, Whittell LR, Wang Y, Jergic S, Liu M, Harry EJ, Dixon NE, Beck JL, Kelso MJ, Oakley AJ. Discovery of lead compounds targeting the bacterial sliding clamp using a fragment-based approach. J Med Chem. 2014;57(6):2799-2806. Table 2, compounds 8 and 10. doi:10.1021/jm500122r View Source
